High-Affinity p42IP₄ Receptor Binding: Ins(1,3,4,5)P₄ Displays Unmatched Kd of 2.2 nM Across All Inositol Polyphosphate Regioisomers
At the purified p42IP₄ receptor protein, D-Ins(1,3,4,5)P₄ exhibits a binding affinity (Kd = 2.2 nM) that is unequalled by any other inositol tetrakisphosphate or trisphosphate regioisomer [1]. Other inositol tetrakisphosphates display 25- to 150-fold lower affinity, with substitution at the C-2 hydroxyl producing the largest affinity loss; inositol trisphosphate isomers are approximately three orders of magnitude (1000-fold) less potent [1]. The pentakisphosphate Ins(1,3,4,5,6)P₅ exhibits comparable affinity at the solubilized receptor but loses this discrimination at the membrane-associated form of p42IP₄ [1].
| Evidence Dimension | Binding affinity (Kd) at purified p42IP₄ receptor protein |
|---|---|
| Target Compound Data | Kd = 2.2 nM |
| Comparator Or Baseline | All other inositol tetrakisphosphate regioisomers: Kd values 25- to 150-fold higher (i.e., ~55–330 nM); inositol trisphosphate isomers: ~1000-fold weaker (low μM range); Ins(1,3,4,5,6)P₅: comparable Kd at solubilized receptor only |
| Quantified Difference | At least 25-fold selectivity over the nearest tetrakisphosphate regioisomer; ≥1000-fold selectivity over trisphosphates |
| Conditions | Purified p42IP₄ receptor protein (42 kDa) from pig cerebellum; photoaffinity labelling confirmed; Biochem Biophys Res Commun 1996 |
Why This Matters
This extreme isomer selectivity means that only D-Ins(1,3,4,5)P₄ can be used as a specific probe for p42IP₄-mediated signaling; any other inositol polyphosphate—including the closely related Ins(1,3,4,5,6)P₅—will produce quantitatively different and potentially misleading results in membrane-based receptor assays.
- [1] Stricker R, Chang YT, Chung SK, Reiser G. Determination of specificity of a high-affinity inositol 1,3,4,5-tetrakisphosphate binding site at a 42 kDa receptor protein, p42IP4: comparison of affinities of all inositoltris-, -tetrakis-, and -pentakisphosphate regioisomers. Biochem Biophys Res Commun. 1996;228(2):596-604. PMID: 8920956. View Source
